

# An In-depth Technical Guide to 3-(Tert-butoxycarbonyl)phenylboronic acid

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## Compound of Interest

**Compound Name:** 3-(*Tert*-butoxycarbonyl)phenylboronic acid

**Cat. No.:** B1271543

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CAS Number: 220210-56-0

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Tert-butoxycarbonyl)phenylboronic acid**, a key building block in modern organic synthesis. This document details its physicochemical properties, synthesis and purification protocols, primary applications, reactivity, and safety information, serving as an essential resource for professionals in chemical research and pharmaceutical development.

## Physicochemical Properties

**3-(Tert-butoxycarbonyl)phenylboronic acid** is a white to off-white crystalline powder.<sup>[1][2]</sup> The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective reactions in complex synthetic pathways.<sup>[1][2]</sup> Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	220210-56-0	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BO <sub>4</sub>	[2][3][4]
Molecular Weight	222.05 g/mol	[2][3][4]
Appearance	White to off-white crystalline powder	[2]
Melting Point	96-102 °C / 102 °C	[2][5]
Boiling Point	375.0 ± 44.0 °C (Predicted)	[5]
Density	1.15 ± 0.1 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Soluble in Methanol	[5][6]
pKa	7.72 ± 0.10 (Predicted)	[5]
Purity	Typically ≥97%	[2]

## Synthesis and Purification

A reliable and high-yield one-pot synthesis method for **3-(Tert-butoxycarbonyl)phenylboronic acid** has been developed, starting from 3-carboxybenzeneboronic acid. This process is efficient and suitable for industrial-scale production.[7]

## Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented method for preparing tert-butoxycarbonyl phenylboronic acids.[7]

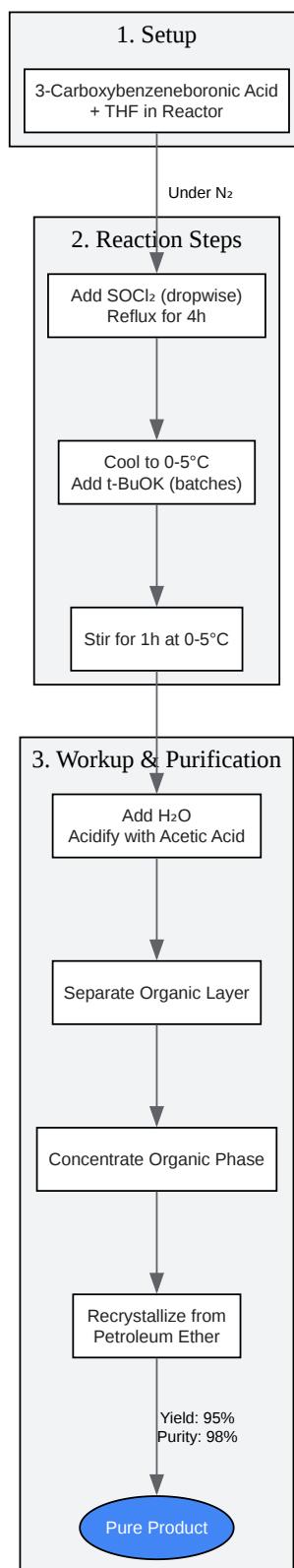
### Materials and Equipment:

- 10L glass reactor with mechanical stirring, thermometer, and constant pressure dropping funnel
- Nitrogen atmosphere supply
- 3-Carboxybenzeneboronic acid (starting material)

- Tetrahydrofuran (THF)
- Thionyl chloride (SOCl<sub>2</sub>)
- Potassium tert-butoxide (t-BuOK)
- Water (H<sub>2</sub>O)
- Acetic acid
- Petroleum ether

Procedure:

- Initial Setup: Under a nitrogen atmosphere, charge the 10L glass reactor with 3 moles of 3-carboxybenzeneboronic acid and 4 kg of tetrahydrofuran (THF).
- Activation: While stirring and refluxing, add 4.5 moles of thionyl chloride dropwise to the mixture. Continue the reaction at reflux for 4 hours.
- Esterification: Cool the reaction mixture to 0-5°C. Add 7.5 moles of potassium tert-butoxide in batches, ensuring the temperature remains controlled.
- Reaction Completion: After the addition of potassium tert-butoxide is complete, continue stirring the mixture for 1 hour at 0-5°C.
- Workup: Quench the reaction by adding 2 kg of water. Acidify the mixture with acetic acid to neutralize the excess base and protonate the product.
- Extraction: Allow the mixture to settle and separate the organic layer.
- Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude solid from approximately 2 kg of petroleum ether.
- Isolation: Filter the recrystallized solid to obtain pure **3-(Tert-butoxycarbonyl)phenylboronic acid**. This process typically yields a product with 98% purity and a molar yield of 95%.[\[7\]](#)

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Caption: Workflow for the one-pot synthesis of the target compound.

## General Purification Strategies

While recrystallization from petroleum ether is highly effective for this specific synthesis, other general methods for purifying aryl boronic acids can also be considered[7]:

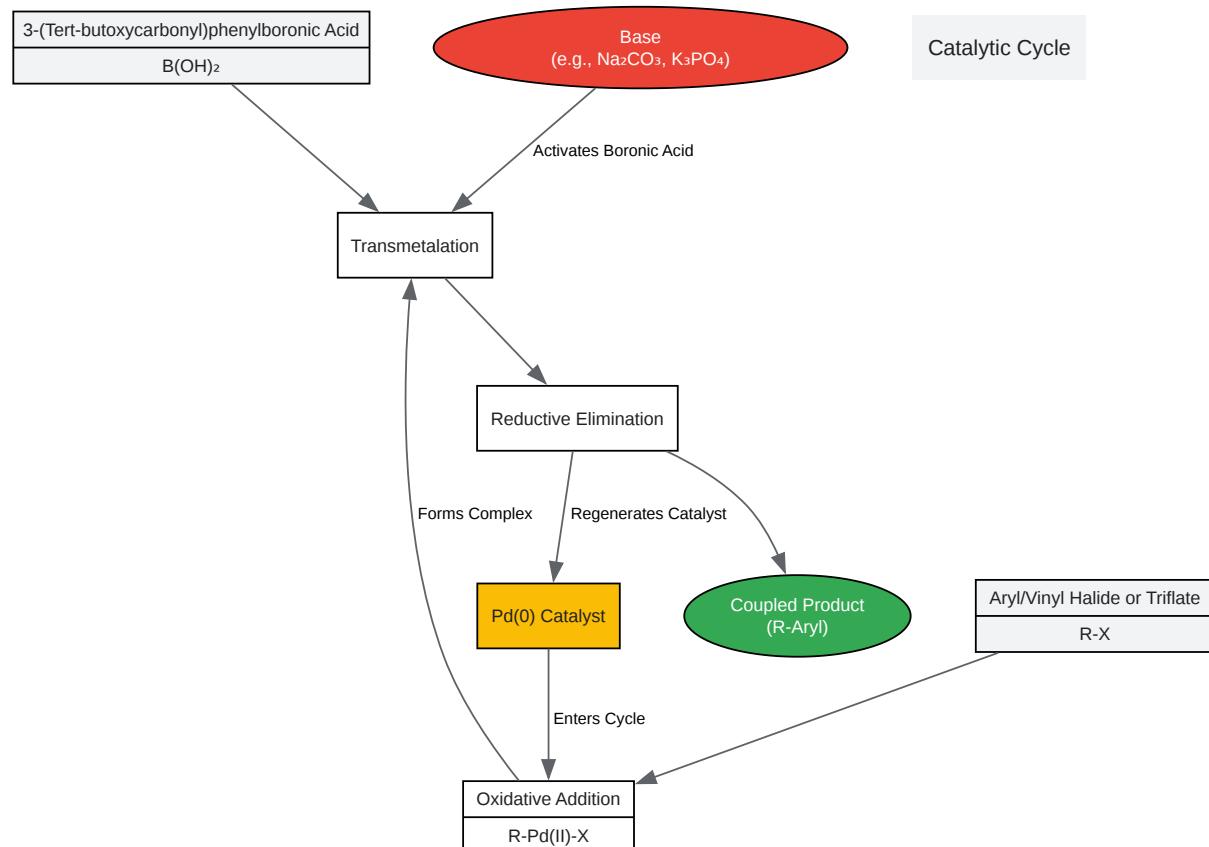
- Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, extracted, and then regenerated by acidification to remove non-acidic impurities. [1][8]
- Adduct Formation: Formation of a crystalline adduct with diethanolamine can facilitate purification. The adduct is typically stable and can be easily isolated, after which the boronic acid can be liberated by acid hydrolysis.[9]
- Chromatography: For challenging separations, column chromatography using silica gel pre-treated with boric acid can prevent the degradation of the boronic acid on the stationary phase.[10]

## Applications in Organic Synthesis and Drug Development

**3-(Tert-butoxycarbonyl)phenylboronic acid** is a versatile reagent primarily utilized for the formation of carbon-carbon bonds in organic synthesis.[2][3]

### Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] It serves as the organoboron component, reacting with various organic halides (Ar-X) or triflates to synthesize biaryl compounds and other complex molecular architectures.[3] The Boc group provides stability and can be removed under acidic conditions if the carboxylic acid functionality is required later in a synthetic sequence.[3] This reaction is fundamental in the pharmaceutical industry for building the core structures of many active pharmaceutical ingredients (APIs).[2]

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Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

## Role in Drug Development

This boronic acid derivative is a key intermediate in the synthesis of various pharmaceuticals. [2] Its structural features make it an essential building block for creating targeted therapies. A notable example is its use as a raw material in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.

## Spectroscopic Analysis

While specific spectra are best obtained directly from the supplier for a given batch, the expected NMR signals can be predicted based on the molecular structure.

- $^1\text{H}$  NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.6 ppm. The aromatic protons would appear in the 7.4-8.4 ppm region as a complex multiplet pattern. The two protons of the  $\text{B}(\text{OH})_2$  group would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
- $^{13}\text{C}$  NMR: The spectrum would show signals for the quaternary carbon and methyl carbons of the tert-butyl group (around 81 ppm and 28 ppm, respectively). Aromatic carbon signals would be present in the 128-135 ppm range, along with a signal for the carbonyl carbon around 166 ppm. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
- Mass Spectrometry (ESI-MS): The compound can be analyzed by mass spectrometry, often forming adducts or derivatives depending on the ionization technique used.[\[4\]](#)

## Reactivity and Stability

- Stability: The compound is generally stable under standard storage conditions.[\[3\]](#) The Boc group provides steric protection to the boronic acid moiety, shielding it from undesired reactions like premature oxidation or hydrolysis.[\[3\]](#) However, like many boronic acids, it can be sensitive to moisture and may undergo dehydration to form its trimeric anhydride, a boroxine.
- Reactivity: The primary reactivity stems from the boronic acid group, which readily participates in transmetalation with palladium complexes during cross-coupling reactions.[\[3\]](#) The Boc protecting group is stable to the basic conditions of the Suzuki reaction but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield 3-carboxy-phenylboronic acid.
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can lead to decomposition.

## Safety and Handling

**3-(Tert-butoxycarbonyl)phenylboronic acid** is classified as an irritant. Standard laboratory safety protocols should be followed when handling this chemical.

- GHS Hazard Classification:
  - Skin Irritation
  - Eye Irritation
- Signal Word: Warning
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Room temperature storage is generally recommended.
- First Aid Measures:
  - Skin Contact: Immediately wash off with plenty of water. If irritation persists, seek medical attention.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

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